molecular formula C19H19N5O B12244260 4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indole

4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indole

Cat. No.: B12244260
M. Wt: 333.4 g/mol
InChI Key: PQVUWBWXDXOULA-UHFFFAOYSA-N
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Description

4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indole is a complex organic compound that features a unique structure combining pyrimidine, pyrrolo[3,4-c]pyrrole, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrrolo[3,4-c]pyrrole intermediates, which are then coupled with the indole moiety under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indole can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities and are also studied for their biological activities.

    Indole derivatives: Indole-based compounds are widely researched for their diverse biological properties.

    Pyrrolo[3,4-c]pyrrole derivatives:

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

1H-indol-4-yl-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone

InChI

InChI=1S/C19H19N5O/c25-18(16-3-1-4-17-15(16)5-8-20-17)23-9-13-11-24(12-14(13)10-23)19-21-6-2-7-22-19/h1-8,13-14,20H,9-12H2

InChI Key

PQVUWBWXDXOULA-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC=N3)C(=O)C4=C5C=CNC5=CC=C4

Origin of Product

United States

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